molecular formula C7H15NO2 B13079459 (2R)-N-Butyl-2-hydroxypropanamide

(2R)-N-Butyl-2-hydroxypropanamide

Cat. No.: B13079459
M. Wt: 145.20 g/mol
InChI Key: YYPXVBKQCDCNCD-ZCFIWIBFSA-N
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Description

(2R)-N-Butyl-2-hydroxypropanamide is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-Butyl-2-hydroxypropanamide typically involves the reaction of ®-2-hydroxypropanoic acid with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired enantiomer. The process involves:

    Reactants: ®-2-hydroxypropanoic acid and butylamine.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

    Solvents: Common solvents include water or organic solvents like ethanol.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process parameters are optimized to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-Butyl-2-hydroxypropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of (2R)-N-Butyl-2-oxopropanamide.

    Reduction: Formation of (2R)-N-Butyl-2-aminopropanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-N-Butyl-2-hydroxypropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-N-Butyl-2-hydroxypropanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-N-Butyl-2-hydroxypropanamide: The enantiomer of (2R)-N-Butyl-2-hydroxypropanamide with different stereochemistry.

    N-Butyl-2-hydroxypropanamide: The racemic mixture containing both ® and (S) enantiomers.

    N-Butyl-2-oxopropanamide: The oxidized form of the compound.

Uniqueness

This compound is unique due to its specific stereochemistry, which can lead to different biological activities and interactions compared to its enantiomer or racemic mixture. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(2R)-N-butyl-2-hydroxypropanamide

InChI

InChI=1S/C7H15NO2/c1-3-4-5-8-7(10)6(2)9/h6,9H,3-5H2,1-2H3,(H,8,10)/t6-/m1/s1

InChI Key

YYPXVBKQCDCNCD-ZCFIWIBFSA-N

Isomeric SMILES

CCCCNC(=O)[C@@H](C)O

Canonical SMILES

CCCCNC(=O)C(C)O

Origin of Product

United States

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